N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide
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Overview
Description
N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a benzyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carboxylic acid derivative, which is then coupled with an amine derivative to form the amide bond. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the amide linkage can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the amide linkage may produce secondary amines.
Scientific Research Applications
N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzyl(methyl)amino group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-23(15-16-9-4-2-5-10-16)20(19(24)17-11-6-3-7-12-17)22-21(25)18-13-8-14-26-18/h2-14,20H,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBZLJNZQVMWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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